1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

CNS drug discovery physicochemical profiling blood-brain barrier permeability

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one (CAS 1191047-90-1) is a synthetic imidazolidin-2-one derivative incorporating a 4-trifluoromethylpiperidine moiety connected via an ethylene linker. The compound has a molecular formula of C₁₁H₁₈F₃N₃O, a molecular weight of 265.28 g·mol⁻¹, and a melting point of 126–127 °C.

Molecular Formula C11H18F3N3O
Molecular Weight 265.28 g/mol
CAS No. 1191047-90-1
Cat. No. B1397014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one
CAS1191047-90-1
Molecular FormulaC11H18F3N3O
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CCN2CCNC2=O
InChIInChI=1S/C11H18F3N3O/c12-11(13,14)9-1-4-16(5-2-9)7-8-17-6-3-15-10(17)18/h9H,1-8H2,(H,15,18)
InChIKeyNQBIMHIJXJNAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one (CAS 1191047-90-1): Physicochemical Identity and Procurement-Relevant Specifications


1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one (CAS 1191047-90-1) is a synthetic imidazolidin-2-one derivative incorporating a 4-trifluoromethylpiperidine moiety connected via an ethylene linker. The compound has a molecular formula of C₁₁H₁₈F₃N₃O, a molecular weight of 265.28 g·mol⁻¹, and a melting point of 126–127 °C . Its computed logP is 1.49 and polar surface area (PSA) is 35.58 Ų, placing it within favorable CNS drug-like physicochemical space [1]. The compound satisfies all Lipinski Rule of Five criteria [2]. It belongs to the broader class of imidazolidin-2-one derivatives that have been disclosed as PRMT5 modulators in patent literature [3]. Commercially, the compound is available at ≥95% purity (VWR/Matrix Scientific) and 98% purity (Leyan), with procurement pricing benchmarked at approximately $738 per 500 mg .

Why 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one Cannot Be Replaced by In-Class Imidazolidinone Analogs: Structural Determinants of Divergent Properties


Imidazolidin-2-one derivatives with N-substitution cannot be treated as interchangeable commodities because small structural variations produce quantifiable shifts in physicochemical and pharmacological profiles. Substituting the 4-trifluoromethylpiperidine-ethyl moiety of the target compound with an acetyl-linked analog (CAS 1436152-01-0) introduces a carbonyl in the linker, altering the molecular formula from C₁₁H₁₈F₃N₃O to C₁₁H₁₆F₃N₃O₂, increasing molecular weight by ~14 Da, adding one H-bond acceptor, and modifying conformational flexibility through sp² hybridization at the linker . Replacing the N–H imidazolidinone with an N-arylated derivative (e.g., the 3-benzonitrile analog CHEMBL567286) introduces potent dopamine D₃ receptor binding (Ki = 0.794 nM) that is absent in the parent scaffold, fundamentally altering the compound's selectivity profile [1]. Even the unsubstituted 2-imidazolidinone core (CAS 120-93-4) differs dramatically: logP shifts from −0.04 to +1.49 and PSA contracts from 41.13 to 35.58 Ų upon appendage of the 4-CF₃-piperidine-ethyl group, representing a >30 log-unit lipophilicity increase . These structural features are not cosmetic—they govern membrane permeability, metabolic stability, and target engagement potential in ways that render simple plug-and-play substitution scientifically invalid.

Quantitative Differentiation Evidence for 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one (CAS 1191047-90-1) Versus Closest Analogs


Lipophilicity and CNS Drug-Likeness: logP Shift of +1.53 Versus Parent 2-Imidazolidinone Core

The target compound exhibits a computed logP of 1.49, compared to −0.04 for the unsubstituted 2-imidazolidinone parent scaffold (CAS 120-93-4), representing a ΔlogP of +1.53 units—an approximately 34-fold increase in octanol-water partition coefficient [1]. This logP value falls within the optimal CNS drug space (logP 1–3) described by Wager et al., whereas the parent core (logP −0.04) is too hydrophilic for efficient passive BBB penetration. Simultaneously, PSA decreases from 41.13 Ų (parent) to 35.58 Ų (target), remaining below the 60–70 Ų threshold associated with poor brain penetration [1]. The molecular weight increase from 86.09 to 265.28 g·mol⁻¹ remains well within the Lipinski ceiling of 500, and the compound retains full Rule of Five compliance [2].

CNS drug discovery physicochemical profiling blood-brain barrier permeability Lipinski compliance

Linker Chemistry Differentiation: Ethylene vs. Acetyl Linker and Impact on Hydrogen Bonding and Metabolic Vulnerability

The target compound employs a saturated ethylene (–CH₂–CH₂–) linker between the piperidine nitrogen and the imidazolidinone N1 position, in contrast to the carbonyl-containing acetyl (–CH₂–C(=O)–) linker in the closest commercially available analog, 1-{2-[4-(trifluoromethyl)piperidin-1-yl]acetyl}imidazolidin-2-one (CAS 1436152-01-0) . The acetyl analog possesses molecular formula C₁₁H₁₆F₃N₃O₂ versus C₁₁H₁₈F₃N₃O for the target—a difference of one additional oxygen atom and two fewer hydrogen atoms . This introduces an additional hydrogen bond acceptor (carbonyl oxygen) in the acetyl analog, increasing the total HBA count, and introduces a metabolically labile amide-like bond susceptible to hydrolytic cleavage by esterases and peptidases. The ethylene linker of the target compound provides greater conformational flexibility (four rotatable bonds confirmed experimentally) without the metabolic liability of a linker carbonyl, while preserving the basicity of the piperidine nitrogen for potential salt formation [1].

linker design metabolic stability hydrogen bonding scaffold optimization

Selectivity Profile Divergence: Absence of Dopamine D₃ Receptor Activity Versus N-Arylated Imidazolidinone Analog

The N-arylated analog 3-[2-oxo-3-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]imidazolidin-1-yl]benzonitrile (CHEMBL567286) displays potent dopamine D₃ receptor binding with a Ki of 0.794 nM (human) and 0.794 nM (rat), as well as hERG channel interaction with an IC₅₀ of 7.94 μM [1]. The target compound, bearing an unsubstituted imidazolidinone N–H rather than the N-benzonitrile group, is structurally incapable of engaging the same D₃ receptor pharmacophore and is thus predicted to lack this dopaminergic activity—a critical differentiation for programs where D₃ engagement constitutes an off-target liability. The benzonitrile analog also exhibits a dopamine D₃ Ki of 0.510 nM by [³H]spiperone displacement, confirming sub-nanomolar potency at this receptor [1]. The hERG IC₅₀ of 7.94 μM provides a baseline against which the target compound's cardiac safety margin can be benchmarked in future profiling [1].

receptor selectivity off-target profiling dopamine receptors CNS safety pharmacology

Purity Benchmarking and Procurement Specification Differentiation Across Commercial Sources

The target compound is available from multiple commercial suppliers with distinct purity grades and pricing structures. VWR (Matrix Scientific) supplies the compound at ≥95% purity with a confirmed melting point of 126–127 °C and MDL number MFCD19982784 . Leyan offers a higher purity grade of 98% . ChemicalBook lists pricing of $738/500 mg and $931/1 g (>95% purity), establishing a procurement cost benchmark . By comparison, the acetyl analog (CAS 1436152-01-0) is available from Chemenu at 95%+ purity, but with the added complexity of an additional carbonyl functional group that may require more stringent storage conditions to prevent degradation . The melting point specification (126–127 °C) provides a readily accessible identity and purity check via melting point apparatus, reducing reliance on more costly analytical instrumentation for incoming QC.

procurement specifications purity grading quality control chemical sourcing

Class-Level Patent Evidence: Imidazolidin-2-one Scaffold Privileged for PRMT5 Inhibition with Defined SAR Space

The imidazolidin-2-one core with N-substitution is a recognized privileged scaffold in PRMT5 (protein arginine methyltransferase 5) inhibitor patents. WO2019180628A1 (Aurigene Discovery Technologies) and multiple related filings (WO2019077508, WO2019064188) disclose imidazolidin-2-one derivatives as PRMT5 modulators for oncology, metabolic disorders, and autoimmune disease [1]. While the specific compound CAS 1191047-90-1 is not explicitly exemplified with IC₅₀ data in these patents, its structural features—the imidazolidin-2-one pharmacophore, the basic piperidine nitrogen for salt formation/solubility, and the metabolically stabilizing 4-CF₃ group—map directly onto the claimed Markush space [1]. The broader class has produced clinical-stage PRMT5 inhibitors (e.g., GSK3326595) that demonstrate EC₅₀ values of 2 nM in cellular SDMA inhibition assays, establishing target-class precedent [2]. The target compound's clean, two-ring structure with four rotatable bonds provides a tractable starting point for fragment growth or PROTAC linker conjugation, distinguishing it from more elaborated, higher-MW PRMT5 inhibitors that already occupy extensive chemical space [3].

PRMT5 inhibition epigenetics cancer therapeutics methyltransferase inhibitors

Evidence-Backed Application Scenarios for 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one (CAS 1191047-90-1)


CNS-Penetrant Probe and Lead Discovery: Building Block with Optimal logP and PSA for Blood-Brain Barrier Penetration

The target compound's computed logP of 1.49 and PSA of 35.58 Ų place it squarely within the empirically validated CNS drug-like space (logP 1–3, PSA < 60–70 Ų) [1]. Unlike the parent 2-imidazolidinone scaffold (logP −0.04, PSA 41.13), which is too polar for passive BBB penetration, this compound's 4-trifluoromethylpiperidine appendage imparts sufficient lipophilicity for brain exposure while maintaining full Lipinski compliance (MW 265.28, HBD 1, HBA 4) [1]. This profile supports its use as a core scaffold in CNS-focused medicinal chemistry programs targeting neurodegenerative, neuropsychiatric, or neuro-oncology indications. The compound's N–H imidazolidinone and piperidine nitrogen provide two orthogonal vectors for parallel SAR exploration without exceeding lead-like physicochemical boundaries [2].

PRMT5 and Methyltransferase Inhibitor Hit Generation: Low-MW Scaffold for Fragment-Based and PROTAC Design Strategies

Imidazolidin-2-one derivatives are established PRMT5 modulators in patent literature, with clinical exemplars achieving cellular EC₅₀ values of 2 nM [1]. The target compound (MW 265.28) is significantly smaller than advanced PRMT5 clinical candidates (MW typically >400), positioning it as an ideal fragment-like starting point for structure-based drug design [2]. Its four rotatable bonds and two-ring system provide sufficient three-dimensionality for target engagement without the synthetic complexity of polycyclic analogs. The piperidine nitrogen offers a conjugation handle for PROTAC linker attachment, while the imidazolidinone N3 position remains available for vector diversification. This dual-derivatization capacity supports both conventional inhibitor and targeted protein degradation strategies [2].

Selectivity-Profiling Reference Compound: Avoiding Dopaminergic Confounds in CNS Target Deconvolution

Unlike its N-arylated congener CHEMBL567286, which exhibits sub-nanomolar dopamine D₃ receptor binding (Ki = 0.51–0.79 nM) with potential for significant CNS behavioral confounds, the target compound's unsubstituted imidazolidinone N–H position precludes D₃ pharmacophore engagement [1]. This structural feature makes the compound a cleaner scaffold for CNS target deconvolution studies where dopaminergic modulation must be excluded. The benzonitrile analog's hERG liability (IC₅₀ = 7.94 μM) further underscores the risks of premature N-arylation; the target compound's simpler structure defers these selectivity questions to a later optimization stage when target engagement is confirmed, thereby preserving chemical matter for rational, data-driven SAR expansion [1].

Quality-Controlled Reference Standard for Analytical Method Development: Defined Melting Point and Multi-Vendor Availability

With a sharply defined melting point of 126–127 °C, verified MDL number (MFCD19982784), and availability at up to 98% purity from multiple commercial vendors, the target compound is suitable as an analytical reference standard for HPLC/UPLC method development and batch-to-batch quality control in imidazolidinone-focused research programs [1]. The melting point specification provides a rapid, instrument-free identity confirmation, while the compound's procurement price ($738/500 mg at >95% purity) establishes a reproducible cost benchmark for budgeting multi-gram scale-up campaigns [2]. In contrast, close analogs such as the acetyl-linked variant (CAS 1436152-01-0) lack published melting point data, complicating incoming QC workflows .

Quote Request

Request a Quote for 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.